N-p-Tolyl-guanidine
Overview
Description
N-p-Tolyl-guanidine (N-p-TG) is an organic compound that belongs to the family of guanidines. It is a colorless solid with a molecular weight of 170.2 g/mol and a melting point of 81-83 °C. N-p-TG is used as a reagent in organic synthesis and is a versatile intermediate for the preparation of various organic compounds. It has also been studied for its potential use in medicinal and biochemical applications, such as in the synthesis of drugs and in the study of biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Development
N-p-Tolyl-guanidine: derivatives, like guanidines in general, have been found to possess a variety of biological activities. For example, metformin, a biguanide derivative, is widely used as an antihyperglycemic agent in the treatment of type 2 diabetes .
Catalysis
Guanidine compounds are known to be used in catalysis due to their basicity and nucleophilicity. They can act as organocatalysts in various chemical reactions .
Mechanism of Action
Target of Action
N-p-Tolyl-guanidine is a guanidine derivative, and guanidine compounds are known to interact with various biological targets . . Guanidine compounds are often involved in biochemical processes and are part of many natural products . They are also used in medicinal chemistry .
Mode of Action
Guanidine compounds, in general, are known for their diverse biological activities . For instance, some guanidine derivatives have been evaluated for their antitubercular activity . The interaction of these compounds with their targets often leads to changes in the biological functions of the targets .
Biochemical Pathways
Guanidine compounds are known to be involved in various biochemical processes . They are part of many natural products and are used in medicinal chemistry . The synthesis of guanidines often involves reactions with amines .
Result of Action
Some guanidine derivatives have been evaluated for their antitubercular activity . The effects of these compounds are often due to their interaction with their biological targets .
Action Environment
It’s known that guanidine compounds are persistent and mobile organic compounds (pmocs), which are highly soluble in water and pose a threat to water resource quality .
properties
IUPAC Name |
2-(4-methylphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQYVFHRKFDVCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328324 | |
Record name | N-p-Tolyl-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54015-04-2 | |
Record name | N-p-Tolyl-guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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